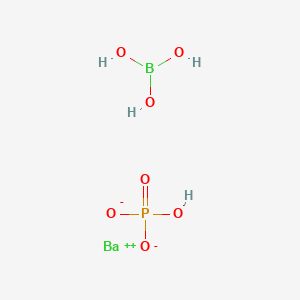
Barium(2+);boric acid;hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Barium(2+);boric acid;hydrogen phosphate” is a complex chemical entity that combines barium ions, boric acid, and hydrogen phosphate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Barium ions are known for their high reactivity and ability to form insoluble salts, boric acid is a weak monobasic Lewis acid with antiseptic properties, and hydrogen phosphate is a versatile anion used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium Perborate Formation: One method involves the reaction of boric acid with hydrogen peroxide to form perborate anions, which then react with barium ions to form barium perborate.
Barium Phosphate Formation: Barium phosphate can be synthesized by reacting barium chloride with sodium metaphosphate or by reacting barium carbonate with metaphosphoric acid
Industrial Production Methods
Industrial production of barium phosphate often involves the reaction of barium carbonate with phosphoric acid, resulting in the formation of barium phosphate and carbon dioxide as a byproduct. This method is preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Neutralization Reactions: Barium ions can react with acids to form salts and water.
Precipitation Reactions: Barium ions react with sulfate ions to form insoluble barium sulfate, a common method used in qualitative analysis.
Common Reagents and Conditions
Hydrochloric Acid: Used in neutralization reactions with barium hydroxide.
Sodium Sulfate: Used in precipitation reactions to form barium sulfate.
Major Products Formed
Barium Sulfate: Formed from the reaction of barium ions with sulfate ions.
Barium Chloride: Formed from the reaction of barium hydroxide with hydrochloric acid.
Scientific Research Applications
Chemistry
Catalysis: Barium compounds are used as catalysts in various chemical reactions due to their high reactivity.
Buffer Solutions: Boric acid is used in the preparation of buffer solutions for pH control in chemical analyses.
Biology and Medicine
Antiseptic: Boric acid has mild antiseptic properties and is used in ophthalmic and dermal products.
Cancer Research: Boric acid has been studied for its potential cytostatic effects on cancer cells.
Industry
Mechanism of Action
The mechanism of action of boric acid involves its ability to accept electron pairs, making it a Lewis acid. In biological systems, boric acid can inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Barium ions, on the other hand, can form insoluble salts that precipitate out of solution, making them useful in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Barium Sulfate: Similar to barium phosphate, barium sulfate is an insoluble salt used in medical imaging and qualitative analysis.
Boric Oxide: Similar to boric acid, boric oxide is used in the production of borate glasses and as a flux in metallurgy.
Uniqueness
The combination of barium ions, boric acid, and hydrogen phosphate in a single compound provides unique properties that are not found in the individual components. This compound can be used in specialized applications where the combined properties of high reactivity, antiseptic action, and buffering capacity are required.
Properties
CAS No. |
113920-63-1 |
|---|---|
Molecular Formula |
BBaH4O7P |
Molecular Weight |
295.14 g/mol |
IUPAC Name |
barium(2+);boric acid;hydrogen phosphate |
InChI |
InChI=1S/BH3O3.Ba.H3O4P/c2-1(3)4;;1-5(2,3)4/h2-4H;;(H3,1,2,3,4)/q;+2;/p-2 |
InChI Key |
LELSMFYQGDHCHH-UHFFFAOYSA-L |
Canonical SMILES |
B(O)(O)O.OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















